N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c22-17(15-12-23-8-9-24-15)20-18-19-14-6-7-21(11-16(14)25-18)10-13-4-2-1-3-5-13;/h1-5,12H,6-11H2,(H,19,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWQGASACCJDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=COCCO3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H28ClN3OS
- Molecular Weight : 442.0 g/mol
- IUPAC Name : N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide; hydrochloride
- CAS Number : 1189500-46-6
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Hedgehog Signaling Pathway : The compound has been studied for its ability to inhibit the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Inhibition of this pathway can prevent tumor growth and metastasis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolo-pyridine compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
- Cytotoxic Effects : Some studies have reported cytotoxic activity against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest in specific phases, contributing to its anticancer potential .
Case Studies
-
Hedgehog Pathway Inhibition :
- A study highlighted the design of small molecules that inhibit Hh signaling by blocking Gli-dependent transcriptional activity. Compounds similar to N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine exhibited effective inhibition at nanomolar concentrations in vitro .
- Antibacterial Activity :
- Cytotoxicity on Cancer Cells :
Data Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique structure that includes a thiazolo-pyridine core and a dioxine moiety. The molecular formula is with a molecular weight of approximately 443.9 g/mol. Understanding its chemical properties is essential for elucidating its biological activities and potential applications.
Medicinal Chemistry Applications
- Beta-Adrenoceptor Agonism : Research indicates that this compound acts as an agonist for beta-adrenoceptors, particularly beta3-adrenoceptors. This activity suggests potential applications in treating metabolic disorders and obesity due to its role in regulating energy expenditure and fat metabolism .
- Cancer Treatment : The compound may also play a role in cancer therapeutics. It has been studied for its ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers. Compounds that target this pathway can potentially reduce tumor growth and enhance the efficacy of existing treatments .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of the thiazolo-pyridine structure exhibit significant antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents based on this compound's scaffold .
Biological Studies
- Structure-Activity Relationship (SAR) : The integrity of the thiazolo-pyridine ring is crucial for maintaining biological activity. Modifications to this structure can significantly influence the compound's potency and selectivity toward biological targets. Studies have demonstrated that specific alterations can enhance its binding affinity to beta-adrenoceptors .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between this compound and various biological targets. These studies help in understanding the mechanism of action and optimizing the chemical structure for improved efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
